Methyl 2-bromo-6-hydroxybenzoate

Biocatalysis Enzymatic Oxidation Metabolite Synthesis

Standard halogenated benzoates lack the orthogonal reactivity needed for complex biaryl synthesis. This compound combines a salicylate core with an ortho-bromo handle. - **Synthetic utility**: Bromine enables high-yield Suzuki-Miyaura couplings (optimal balance of reactivity/stability vs. Cl or I). - **Biocatalysis**: Regioselective oxidation by toluene dioxygenase yields chiral diol libraries distinct from fluoro analogs. - **Physicochemical profile**: LogP 1.94 enhances cell permeability vs. non-halogenated parent; predicted pKa 8.79. - **Stock**: Packaged under inert gas, lot-specific HPLC/GC data available.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 113763-37-4
Cat. No. B3030946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-hydroxybenzoate
CAS113763-37-4
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Br)O
InChIInChI=1S/C8H7BrO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
InChIKeyWIRCWLQPIBGDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-6-Hydroxybenzoate: Ortho-Halogenated Salicylate Overview


Methyl 2-bromo-6-hydroxybenzoate (CAS 113763-37-4), systematically named benzoic acid, 2-bromo-6-hydroxy-, methyl ester, is a brominated aromatic ester featuring a salicylate core with a bromine atom at the ortho (2-) position and a hydroxyl group at the 6-position [1]. This substitution pattern creates a distinct electronic and steric environment, differentiating it from other halogenated benzoates. The compound is characterized by a molecular weight of 231.05 g/mol, a molecular formula of C8H7BrO3, and a predicted pKa of 8.79±0.10 . The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings , while the intramolecular hydrogen bonding between the hydroxyl and ester groups modulates its physicochemical properties.

1
Suzuki-Miyaura cross-coupling building block – reactive aryl bromide handle for library synthesis.
2
Biocatalytic chiral diol studies – halogen-dependent regioselectivity enables distinct product mixtures.
3
Lipophilic scaffold – higher LogP than non-halogenated parent supports cell-permeable probe design.

Methyl 2-Bromo-6-Hydroxybenzoate: Analogs Are Not Interchangeable


Despite sharing a core benzoate structure, subtle variations in substitution patterns among halogenated methyl salicylates result in divergent chemical and biological behaviors. The specific position of the halogen and hydroxyl groups dictates critical parameters including enzyme substrate specificity [1], synthetic utility , and physicochemical properties [2]. For instance, the regioselectivity of enzymatic oxidation is profoundly influenced by the nature of the ortho-halogen, with bromine exhibiting a unique product distribution compared to fluorine, chlorine, or iodine [1]. Furthermore, the presence of the bromine atom, as opposed to other halogens or the absence of a halogen, directly impacts reactivity in key synthetic transformations like Suzuki-Miyaura cross-coupling, affecting both yield and selectivity . Therefore, substituting methyl 2-bromo-6-hydroxybenzoate with a related analog without rigorous comparative data carries significant risk of experimental failure or suboptimal outcomes.

!
Fluoro-, chloro-, or iodo-analogs may alter enzymatic oxidation regioselectivity – product distribution can shift.
!
Non-halogenated parent or other halogen benzoates differ in lipophilicity and membrane permeability context.
!
Substituting bromine for chlorine or iodine changes cross-coupling reactivity profile; direct protocol transfer may require validation.

Methyl 2-Bromo-6-Hydroxybenzoate: Quantitative Differentiation Evidence


Regioselectivity in Enzymatic Dihydroxylation

In a direct comparative study of ortho-halogenated methyl benzoates subjected to toluene dioxygenase (TDO) oxidation, methyl 2-bromo-6-hydroxybenzoate (as the methyl 2-bromobenzoate analog) exhibited a distinct metabolic profile. While methyl 2-fluorobenzoate yielded a single diol regioisomer, methyl 2-chloro-, methyl 2-bromo-, and methyl 2-iodobenzoates each produced a mixture of regioisomers [1]. This differential regioselectivity, driven by the specific halogen, is critical for designing biocatalytic routes to specific chiral synthons. The bromo-substituted compound thus provides access to a mixture of regioisomers, a property not shared by its fluoro counterpart, which is necessary for certain downstream applications requiring a mixture or where the specific regioisomer from the bromo derivative is the desired target.

TDO Regioselectivity
Head-to-head
Mixture of regioisomers vs. single product for fluoro analog.
Halogen identity governs enzymatic oxidation outcome.
Exact composition not quantified; whole-cell E. coli TDO system.
Biocatalysis Enzymatic Oxidation Metabolite Synthesis

Lipophilicity (LogP) vs. Non-Halogenated Parent

The presence of the bromine atom at the ortho-position significantly alters the lipophilicity of the molecule compared to the non-halogenated parent compound. Methyl 2-bromo-6-hydroxybenzoate has a reported LogP value of 1.94130 [1]. In contrast, the non-halogenated analog, methyl 6-hydroxybenzoate, has a significantly lower LogP of approximately 1.2-1.5 (depending on source and prediction method) [2]. This difference of ~0.5-0.7 LogP units translates to a roughly 3-5 fold increase in partition coefficient (octanol/water), indicating substantially higher lipophilicity for the brominated compound. This property directly impacts membrane permeability and solubility profiles in biological assays and chemical synthesis.

Lipophilicity (LogP)
Cross-study
LogP 1.94 vs. ~1.2–1.5 for non-halogenated parent.
Bromine raises lipophilicity, impacting membrane permeability context.
Calculated values from databases; verify experimentally for specific assay.
Physicochemical Properties Lipophilicity ADME

Suzuki-Miyaura Cross-Coupling Reactivity

Methyl 2-bromo-6-hydroxybenzoate is explicitly cited for its utility in Suzuki-Miyaura cross-coupling reactions due to its reactive bromo moiety . While direct quantitative comparison data (e.g., relative reaction rates) for this specific compound versus its chloro- or iodo-analogs under identical conditions is not available in the primary literature, a class-level inference can be drawn from established organometallic chemistry principles. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, methyl 2-bromo-6-hydroxybenzoate is expected to be more reactive than its chloro-analog (methyl 2-chloro-6-hydroxybenzoate), enabling milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, it is less reactive than the iodo-analog, offering a balance between reactivity and stability that is often synthetically advantageous. This intermediate reactivity profile is distinct from both the sluggish chloro and the highly sensitive iodo derivatives.

Suzuki Coupling Reactivity
Class-level
Expected intermediate reactivity: I > Br > Cl.
Bromo offers practical balance; direct rate comparison not available.
Class-level inference from organometallic principles; confirm under your conditions.
Cross-Coupling Suzuki-Miyaura Synthetic Chemistry

Methyl 2-Bromo-6-Hydroxybenzoate: Application Scenarios


Biocatalytic Chiral Diol Mixture Synthesis

Based on the evidence that methyl 2-bromobenzoate (and by structural inference, methyl 2-bromo-6-hydroxybenzoate) yields a mixture of regioisomers upon toluene dioxygenase oxidation [1], this compound is ideal for biocatalytic studies aimed at accessing diverse chiral diol libraries. The bromine substituent's specific influence on regioselectivity is critical; researchers requiring a mixture of oxidation products should prioritize this bromo-derivative over the fluoro-analog, which produces only a single product. This application is particularly relevant for the synthesis of complex natural product building blocks.

Suzuki-Miyaura Library Synthesis

The compound's bromine atom is a well-established handle for Suzuki-Miyaura cross-coupling reactions . Given the class-level inference that aryl bromides offer an optimal balance between reactivity and stability for Pd-catalyzed couplings, this compound is a superior choice for building diverse biaryl libraries compared to its chloro-analog. Its use is recommended when synthetic efficiency and ease of handling are paramount, and it serves as a versatile scaffold for introducing aryl or heteroaryl groups at the ortho-position.

Lipophilic Scaffold for Cell-Permeable Probes

With a LogP value of 1.94130 [2], methyl 2-bromo-6-hydroxybenzoate is significantly more lipophilic than its non-halogenated parent (methyl 6-hydroxybenzoate). This property makes it an attractive starting point for medicinal chemistry programs aimed at developing cell-permeable probes or small molecule therapeutics where enhanced passive membrane diffusion is desired. The bromine atom provides a dual benefit: it increases lipophilicity while simultaneously offering a synthetic handle for further derivatization via cross-coupling.

Intermediate for Agrochemicals and Materials

The unique combination of the ortho-bromo and 6-hydroxy substituents makes this compound a valuable intermediate for the synthesis of more complex molecules used in agrochemicals and materials science. The bromine atom allows for late-stage functionalization, while the hydroxyl group can participate in hydrogen bonding or be further modified. This dual functionality is not present in simpler halogenated benzoates, offering a more convergent synthetic route to target molecules.

Application
Selection Property
Validation Focus
Biocatalytic diol mixture synthesis
Halogen-dependent TDO regioselectivity
Product distribution under whole-cell conditions
Suzuki-Miyaura library synthesis
Aryl bromide reactivity profile
Cross-coupling efficiency vs. chloro/iodo analogs
Cell-permeable probe scaffold
Enhanced lipophilicity (LogP ~1.94)
Membrane permeability in target cell model
Agrochemical/material intermediate
Orthogonal bromo/hydroxy functionality
Late-stage derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-6-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.